molecular formula C8H16O3S B14615367 Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester CAS No. 57296-05-6

Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester

Cat. No.: B14615367
CAS No.: 57296-05-6
M. Wt: 192.28 g/mol
InChI Key: GIHCMPGCPVSFJM-UHFFFAOYSA-N
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Description

Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of butanoic acid, featuring a hydroxy group and a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester typically involves esterification reactions. One common method is the esterification of 2-hydroxy-4-(methylthio)butanoic acid with propanol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield of the ester product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its role as a methionine analog. About 50% of the compound is absorbed by the rumen wall and converted to methionine in the liver. The remaining 50% is hydrolyzed to its acid form and utilized by rumen microorganisms to facilitate microbial protein synthesis. This dual mechanism enhances the availability of methionine, which is essential for protein synthesis and overall growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 2-hydroxy-4-(methylthio)-, propyl ester is unique due to its ester structure, which provides a more stable and efficient delivery of methionine compared to its acid form. This stability enhances its effectiveness in animal nutrition and other applications .

Properties

CAS No.

57296-05-6

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

propyl 2-hydroxy-4-methylsulfanylbutanoate

InChI

InChI=1S/C8H16O3S/c1-3-5-11-8(10)7(9)4-6-12-2/h7,9H,3-6H2,1-2H3

InChI Key

GIHCMPGCPVSFJM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(CCSC)O

Origin of Product

United States

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